Technical Documentation Center

2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride
  • CAS: 2225136-69-4

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and X-Ray Diffraction of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine Salts: A Technical Guide

Executive Context: The Role of Salt Formation in Fluorinated Pyrimidines In modern drug development, 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine (CAS 2225136-69-4) serves as a critical bifunctional building block. The molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: The Role of Salt Formation in Fluorinated Pyrimidines

In modern drug development, 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine (CAS 2225136-69-4) serves as a critical bifunctional building block. The molecule combines a classic fluorinated pyrimidine pharmacophore—known for its metabolic stability and target binding efficacy—with a flexible ethanamine linker that provides a vector for further functionalization.

However, the free base of this compound is typically an unstable oil or low-melting solid that is highly susceptible to oxidative degradation and difficult to handle during bulk manufacturing. To bypass these developability bottlenecks, the molecule is systematically converted into crystalline salt forms (most commonly the dihydrochloride salt). Determining the exact crystal structure of these salts via X-Ray Diffraction (XRD) is not merely a regulatory requirement; it is a fundamental step to understand the supramolecular interactions, predict solid-state stability, and ensure batch-to-batch phase purity.

Mechanistic Principles of Crystal Packing and Supramolecular Synthons

The crystal packing of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine salts is governed by a hierarchy of non-covalent interactions. Understanding the causality behind these interactions is essential for rational salt screening.

Charge-Assisted Hydrogen Bonding

When the free base is treated with a strong acid (e.g., HCl), the primary aliphatic amine is protonated to form an −NH3+​ group. In a dihydrochloride salt, the most basic nitrogen on the pyrimidine ring (typically N1 or N3) is also protonated. This dual protonation creates highly directional, charge-assisted hydrogen bond donors. The chloride anions act as robust, spherical acceptors, driving the formation of infinite 2D hydrogen-bonded networks ( N−H⋯Cl ) that stabilize the crystal lattice and drastically increase the melting point[1].

The Fluorine Effect: Conformational Locking

Fluorine is highly electronegative but acts as a poor hydrogen bond acceptor compared to oxygen or nitrogen. However, in the constrained environment of a crystal lattice, the C5-fluorine atom participates in critical weak interactions. As observed in analogous fluorinated pyrimidines like 5-fluorocytosinium salts, the fluorine atom often engages in intramolecular or intermolecular N−H⋯F and C−H⋯F interactions[2]. These interactions frequently form stable S(5) or S(6) ring motifs, locking the flexible ethanamine chain into a specific conformation and dictating the supramolecular wave-like sheets of the crystal architecture[2].

G Cation Protonated Amine (-NH3+) Anion Chloride Counterion (Cl-) Cation->Anion N-H···Cl (Charge-Assisted) Fluorine C5-Fluorine (-F) Cation->Fluorine N-H···F (S(5) Motif) Pyrimidine Pyrimidine Nitrogen (N1/N3) Pyrimidine->Cation N···H-N (Intermolecular) Pyrimidine->Fluorine C-H···F (Weak Interaction)

Caption: Supramolecular hydrogen bonding network in fluoropyrimidine amine salts.

Experimental Protocol: Self-Validating Crystallization and XRD Analysis

To generate reliable crystallographic data, researchers must employ a self-validating workflow that bridges micro-scale single-crystal analysis with macro-scale bulk powder purity.

Phase 1: High-Throughput Salt Generation
  • Solvent Selection & Dissolution: Dissolve 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine free base in a miscible solvent/anti-solvent system (e.g., methanol/ethyl acetate) within a multi-well plate. Causality: Methanol solvates the polar amine, while ethyl acetate acts as a tunable anti-solvent to precisely control the supersaturation curve[3].

  • Counterion Addition: Introduce the target acid (e.g., 2.1 equivalents of HCl in dioxane for the dihydrochloride salt) dropwise under continuous agitation. Causality: Using 2.1 equivalents ensures complete protonation of both the aliphatic amine and the pyrimidine ring, preventing the formation of mixed free-base/salt co-crystals.

  • Controlled Evaporation: Transfer the plate to a programmable cooling incubator. Cool from 50°C to 4°C at a rate of 0.5°C/hour. Causality: Slow, linear cooling minimizes initial nucleation sites, promoting the thermodynamic growth of large single crystals suitable for diffraction, rather than kinetic microcrystalline powder.

Phase 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Mounting: Isolate a high-quality single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil. Causality: The inert oil protects the highly hygroscopic amine salt from atmospheric moisture and prevents solvent evaporation, which could cause lattice collapse.

  • Data Collection (100 K): Transfer the crystal to a diffractometer (e.g., SuperNova equipped with an Atlas CCD detector) utilizing a Cryostream set to 100 K[4]. Causality: Collecting data at cryogenic temperatures drastically reduces atomic thermal displacement parameters (B-factors). This is mandatory for resolving the highly mobile ethanamine chain and accurately assigning the electron density of light hydrogen atoms involved in N−H⋯F bonding[1].

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on F2 using SHELXL software[4].

Phase 3: Bulk Validation via Powder XRD (PXRD)
  • Powder Diffraction: Grind the remaining bulk salt precipitate from the crystallization vial and collect a PXRD pattern (Cu radiation, range 2–40°).

  • Self-Validation Check: Overlay the experimental PXRD pattern with the simulated powder pattern generated mathematically from the SCXRD .cif file. Causality: This orthogonal check proves that the single crystal selected is thermodynamically representative of the entire bulk batch, eliminating the critical risk of analyzing a minor, non-representative polymorphic impurity[5].

G API 2-(5-Fluoropyrimidin-2-yl) ethan-1-amine (Free Base) Screen High-Throughput Salt Screening (Acids: HCl, MSA, TSA) API->Screen Cryst Crystallization & Evaporation (Controlled Cooling) Screen->Cryst SCXRD Single-Crystal XRD (100K) (SHELXL Refinement) Cryst->SCXRD Single Crystals PXRD Powder XRD (Bulk Purity) (Simulated vs. Experimental) Cryst->PXRD Bulk Powder Valid Self-Validated Crystal Structure SCXRD->Valid PXRD->Valid

Caption: Workflow for high-throughput salt screening and X-ray diffraction validation.

Predictive Data Presentation

Because the exact crystallographic parameters of a newly synthesized salt form depend heavily on the chosen counterion and solvent system, the table below summarizes the predictive quantitative shifts observed when transitioning 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine from its free base to its dihydrochloride salt form, based on analogous fluorinated pyrimidine structures.

Table 1: Predictive Crystallographic Parameters & Supramolecular Metrics

ParameterFree Base (Predicted)Dihydrochloride SaltCausality / Structural Impact
Physical State (RT) Oil / Low-melting solidCrystalline SolidSalt formation locks the flexible ethanamine chain via ionic bonds.
Space Group P21​/c P1ˉ or P21​/c Ionic interactions often drive centrosymmetric packing to maximize density.
Primary H-Bond Donor −NH2​ (Neutral) −NH3+​ and Pyrimidinium- NH+ Protonation creates strong, highly directional charge-assisted donors.
Primary H-Bond Acceptor Pyrimidine N Cl− AnionChloride acts as a robust spherical acceptor, forming 2D infinite sheets.
Fluorine Interaction Weak C−H⋯F S(5) N−H⋯F MotifProtonated amine allows intramolecular N−H⋯F conformational locking.
Unit Cell Volume (V) ~ 150 - 200 ų~ 400 - 500 ųExpansion due to the inclusion of two massive chloride ions per asymmetric unit.
R-factor (100 K Data) N/A< 0.05Cryogenic cooling ensures high-resolution structural refinement.

References

  • Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. National Institutes of Health (NIH) / PMC.[Link][2]

  • Salt Screening Strategies and PXRD Validation. Improved Pharma.[Link][5]

  • An overview of automated systems relevant in pharmaceutical salt screening. Drug Discovery Today / ResearchGate.[Link][3]

  • Switching Dielectric Constant Near Room Temperature in a Molecular Crystal (Amine Hydrochloride Packing). National Institutes of Health (NIH) / PMC.[Link][1]

  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride. Springer Medizin.[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis and Biocatalytic Resolution of (5-Fluoropyrimidin-2-yl)ethanamine Derivatives

Target Audience: Process Chemists, Biocatalysis Researchers, and API Manufacturing Scientists Focus: Chemoenzymatic scale-up of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Executive Summary & Strategic Rationale The synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and API Manufacturing Scientists Focus: Chemoenzymatic scale-up of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Executive Summary & Strategic Rationale

The synthesis of highly pure chiral amines is a critical bottleneck in the development of modern targeted therapeutics. While broadly categorized as (5-fluoropyrimidin-2-yl)ethanamine derivatives, the 1-substituted chiral isomer—(S)-1-(5-fluoropyrimidin-2-yl)ethanamine —is of paramount industrial importance. It serves as a vital intermediate in the synthesis of JAK2 kinase inhibitors, most notably AZD1480, developed for the treatment of myelofibrosis and polycythaemia rubra vera .

Historically, the synthesis of this chiral amine relied on transition-metal-catalyzed asymmetric hydrogenation. However, heavy metal contamination, high catalyst costs, and complex chiral chromatography make this approach unsuitable for sustainable scale-up. This application note details a robust, self-validating chemoenzymatic route utilizing a highly selective ω-transaminase (ATA) biocatalyst. By coupling a highly efficient Grignard addition with a biphasic biocatalytic resolution, this protocol delivers the target amine in >99% enantiomeric excess (ee) at the 20-L scale .

Retrosynthetic Strategy & Mechanistic Causality

The synthetic workflow is designed to minimize step count while maximizing stereocontrol. The process relies on two primary transformations:

  • Nucleophilic Addition: Conversion of 5-fluoropyrimidine-2-carbonitrile to the corresponding methyl ketone using methylmagnesium chloride.

  • Asymmetric Transamination: Stereoselective conversion of the ketone to the (S)-amine using an engineered ω-transaminase, pyridoxal 5′-phosphate (PLP) as a cofactor, and (S)-α-methylbenzylamine as the sacrificial amine donor.

G A 5-Fluoropyrimidine- 2-carbonitrile B MeMgCl, 2-MeTHF -40 °C A->B C 1-(5-Fluoropyrimidin- 2-yl)ethanone B->C D ω-Transaminase (S)-α-MBA, PLP C->D E (S)-1-(5-Fluoropyrimidin- 2-yl)ethanamine D->E

Chemoenzymatic synthesis route for (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine.

The Biocatalytic Causality: PLP-Dependent Transamination

The transaminase operates via a ping-pong bi-bi mechanism. The resting enzyme-PLP complex accepts an amine group from the donor ((S)-α-methylbenzylamine), releasing acetophenone and forming the activated enzyme-PMP (pyridoxamine 5'-phosphate) intermediate. This intermediate then binds the prochiral ketone, transferring the amine group to yield the strictly (S)-configured product while regenerating the PLP cofactor.

G PLP Enzyme-PLP Complex (Resting State) AmineDonor (S)-α-Methylbenzylamine PLP->AmineDonor Binding PMP Enzyme-PMP Complex (Aminated State) AmineDonor->PMP Amine Transfer Ketone 1-(5-Fluoropyrimidin- 2-yl)ethanone PMP->Ketone Binding Byproduct Acetophenone PMP->Byproduct Release Product (S)-1-(5-Fluoropyrimidin- 2-yl)ethanamine Ketone->Product Amine Transfer Product->PLP Regeneration

ω-Transaminase (PLP/PMP) catalytic cycle for chiral amine synthesis.

Process Optimization: Overcoming Biocatalytic Bottlenecks

A major challenge in transaminase chemistry is the unfavorable thermodynamic equilibrium, which typically favors the starting ketone. To drive the reaction forward, a two-phase system (Water/Toluene) is employed. Toluene acts as an organic reservoir, extracting the inhibitory acetophenone byproduct away from the aqueous enzyme phase, thereby pushing the equilibrium toward the product .

During scale-up, wild-type Vibrio fluvialis (Vf-ATA) whole cells caused severe filtration bottlenecks due to high biomass loading. Transitioning to an engineered, formulated enzyme (Codexis TA-P1-A06) reduced catalyst loading by over 100-fold while improving yield and optical purity.

Table 1: Comparison of Biocatalytic Conditions for Scale-Up

ParameterWild-Type Vibrio fluvialis (Vf-ATA)Engineered Codexis TA-P1-A06
Enzyme Loading 2.8 mL / g ketone (High biomass)0.025 g / g ketone (Low formulation)
Amine Donor (S)-α-methylbenzylamine (1.10 eq)(S)-α-methylbenzylamine (1.15 eq)
Co-solvent System Aqueous / Toluene (5 volumes)Aqueous / Toluene (5 volumes)
Operating Temp & pH 29 °C, pH 7.529 °C, pH 7.5
Conversion / Yield 77%>95%
Enantiomeric Excess 99.8% ee>99.0% ee
Downstream Processing Extended filtration times (emulsions)Rapid phase separation and filtration

Self-Validating Experimental Protocols (20-L Scale)

Step 1: Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanone

Causality & Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is selected over standard THF. 2-MeTHF is partially water-immiscible, which prevents emulsion formation during the highly exothermic aqueous HCl quench and ensures near-quantitative phase separation of the ketone product.

Procedure:

  • Charge a reactor with 5-fluoropyrimidine-2-carbonitrile (82.5 g, 0.65 mol) and 2-MeTHF (600 mL). Cool the solution to −40 °C under nitrogen.

  • Dropwise, add a 2 M solution of methylmagnesium chloride (MeMgCl) in THF (268 mL, 0.81 mol), maintaining the internal temperature below −35 °C.

  • In-Process Control (IPC): Sample the reaction after 2 hours. Quench into saturated NH₄Cl and analyze via HPLC (C18, MeCN/H₂O + 0.1% TFA). Proceed when starting material is <1%.

  • Warm the mixture to −25 °C and transfer it carefully into a pre-cooled solution of aqueous HCl (475 mL, 1.98 mol) to hydrolyze the intermediate imine.

  • Separate the phases. Extract the aqueous phase once more with 2-MeTHF (300 mL).

  • Concentrate the combined organic layers under reduced pressure to yield the crude ketone, which can be used directly in the next step.

Step 2: Asymmetric Transamination using Engineered ω-Transaminase

Causality & Rationale: Precise pH control (pH 7.5) is critical. Below pH 7.0, the amine donor becomes fully protonated and inactive; above pH 8.0, the PLP cofactor degrades, and the ketone substrate undergoes base-catalyzed aldol condensation.

Procedure:

  • In a 20-L jacketed reactor, dissolve monobasic potassium phosphate (3.6 g, 0.27 mol) in purified water (300 mL).

  • Add (S)-α-methylbenzylamine (18.9 mL, 0.15 mol). Adjust the solution to exactly pH 7.5 using glacial acetic acid (approx. 7.0 mL).

  • Charge pyridoxal 5′-phosphate (PLP) (0.16 g, 0.0007 mol), observing a distinct yellow color change indicating the active cofactor.

  • Add the crude 1-(5-fluoropyrimidin-2-yl)ethanone (20.0 g, 0.13 mol) followed by the TA-P1-A06 enzyme powder (0.47 g).

  • Add Toluene (100 mL) to initiate the biphasic system.

  • Adjust the final pH to 7.5 with potassium carbonate (1.84 g) and hold the reaction at 29 °C with an impeller speed of 250 rpm for 18 hours.

  • In-Process Control (IPC): Sample the organic phase. Analyze via Chiral HPLC (e.g., Chiralpak AD-H) to confirm >95% conversion and >99% ee.

Step 3: Downstream Processing (DSP) & Isolation

Causality & Rationale: The target amine is highly water-soluble, making direct organic extraction inefficient. To bypass this, the amine is either directly crystallized as a hydrochloride salt or temporarily Boc-protected to force it into the organic phase .

Procedure (Direct Salt Formation):

  • Filter the biphasic biocatalytic mixture through a Celite pad to remove residual enzyme formulation.

  • Separate the toluene layer (containing the acetophenone byproduct) and discard.

  • To the aqueous phase containing the product amine, add isopropanol (3 volumes) and acidify to pH 1-2 using concentrated HCl.

  • Concentrate the solution under vacuum until crystallization of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride begins.

  • Cool to 0 °C, filter the white crystalline solid, and wash with cold isopropanol. Dry under vacuum at 40 °C to constant weight.

Future Directions: Continuous Flow Biocatalysis

While batch processing at the 20-L scale is robust, the next generation of API manufacturing is shifting toward continuous flow chemistry. Recent advancements have successfully immobilized Vf-ATA on glyoxyl-agarose resins. By packing this immobilized enzyme into a continuous-flow packed-bed reactor, researchers have bypassed the two-step batch limitations, achieving continuous in-line purification and significantly higher space-time yields for (5-fluoropyrimidin-2-yl)ethanamine derivatives .

References

  • Meadows, R. E., et al. "Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System." Organic Process Research & Development, 2013, 17(9), 1117-1122.[Link]

  • Golden, M., et al. "Use of ω-Transaminase Enzyme Chemistry in the Synthesis of a JAK2 Kinase Inhibitor." Organic Process Research & Development, 2013, 17(9), 1123–1130.[Link]

  • Semproli, R., et al. "Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine catalyzed by immobilized ω‐transaminase in continuous flow." ChemCatChem, 2020, 12(16), 4026-4031.[Link]

Application

Advanced Application Note: Incorporating 5-Fluoropyrimidine Linkers in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Bifunctional Probes Executive Summary & Mec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Bifunctional Probes

Executive Summary & Mechanistic Rationale

Historically, the design of bifunctional molecules—such as PROTACs—relied heavily on synthetically tractable, highly flexible linkers like polyethylene glycol (PEG) or alkyl chains[1]. However, the field is undergoing a paradigm shift toward sophisticated, functional linkers that actively contribute to the molecule's bioactivity, geometry, and pharmacokinetic profile.

Incorporating a 5-fluoropyrimidine motif as a linker hub offers a trifecta of advantages for targeted drug discovery:

  • Geometric Rigidity & Conformational Pre-organization: Unlike flexible PEG chains that suffer massive entropic penalties upon ternary complex formation, the rigid heterocyclic core of a pyrimidine ring restricts conformational freedom. This pre-organizes the Protein of Interest (POI) ligand and the E3 ligase ligand, heavily favoring the formation of a productive ternary complex[1].

  • Metabolic Stability & Physicochemical Tuning: The 5-fluoropyrimidine moiety is a privileged structure in medicinal chemistry[2]. The highly electronegative fluorine atom withdraws electron density from the pyrimidine ring, effectively blocking sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes). Furthermore, the strong C-F dipole modulates the pKa of adjacent amines, enhancing cellular permeability[3].

  • Built-in Analytical Probes: The 100% natural abundance and high gyromagnetic ratio of the 19F nucleus makes 5-fluoropyrimidine linkers excellent built-in probes for 1D 19F NMR spectroscopy, allowing researchers to track target engagement and ternary complex formation directly in solution without bulky fluorophores[4].

Quantitative Profiling of Linker Chemistries

To understand the impact of linker selection on degrader efficiency, we compare standard flexible linkers against the 5-fluoropyrimidine scaffold using recent data derived from Bruton's Tyrosine Kinase (BTK) PROTAC development[1].

Table 1: Comparative Profile of Linker Chemistries in BTK PROTACs

Linker TypeConformational Entropy PenaltyMetabolic Stability (Oxidation)DC 50​ (Mino Cells, 4h)Built-in 19F NMR Probe
Flexible PEG HighModerate~15.0 nMNo
Alkyl Chain HighLow (CYP450 liability)~25.0 nMNo
5-Fluoropyrimidine Low (Pre-organized) High (C-F bond protection) 1.29 ± 0.3 nM Yes

Note: The incorporation of the rigid 5-fluoropyrimidine core drastically reduces the DC 50​ (concentration required for 50% degradation) by stabilizing the event-driven ternary complex.

Experimental Workflows & Protocols

Protocol 1: Synthesis of a 5-Fluoropyrimidine-Linked PROTAC via Sequential S N​ Ar

This protocol describes the synthesis of a bifunctional degrader using 2,4-dichloro-5-fluoropyrimidine as the central linker hub. The protocol relies on the differential reactivity of the 2- and 4-position chlorides.

Causality of Design: The chlorine at the 4-position is highly activated by the adjacent pyrimidine nitrogens and the inductive effect of the 5-fluoro group. Therefore, the first Nucleophilic Aromatic Substitution (S N​ Ar) occurs rapidly at room temperature. The second S N​ Ar requires harsher conditions because the newly installed amine donates electron density into the ring, deactivating the remaining chlorine at the 2-position.

Step-by-Step Methodology:

  • First S N​ Ar (POI Ligand Attachment):

    • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 equiv) and the amine-functionalized POI ligand (e.g., a spebrutinib derivative, 1.0 equiv) in anhydrous dichloromethane (DCM).

    • Add N,N -diisopropylethylamine (DIPEA, 2.0 equiv) dropwise.

    • Stir at 25 °C for 2–4 hours.

    • Self-Validation: Monitor via TLC and LC-MS. The reaction is complete when the mass of the mono-substituted intermediate is dominant. Purify via flash chromatography.

  • Second S N​ Ar (E3 Ligase Ligand Attachment):

    • To the purified intermediate (1.0 equiv), add the amine-functionalized E3 ligase ligand (e.g., a CRBN binder like pomalidomide, 1.2 equiv) and K 2​ CO 3​ (2.0 equiv)[1].

    • Suspend the mixture in a solvent system of water/DCM (or DMF for better solubility).

    • Stir at 90 °C under a nitrogen atmosphere overnight[1].

    • Self-Validation: Monitor via LC-MS. The elevated temperature overcomes the deactivated ring's activation energy barrier.

  • Workup & Isolation:

    • Filter the reaction mixture to remove inorganic salts; wash the filter cake with DCM.

    • Concentrate the filtrate under reduced pressure and purify the final PROTAC via preparative HPLC.

(Alternative Route: For highly sensitive POI ligands, researchers can utilize 2-azido-5-fluoropyrimidine [2] to attach the E3 ligand via mild Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry).

Synthesis Start 2,4-Dichloro-5-fluoropyrimidine (Core Hub) Step1 SNAr Reaction 1: Attach POI Ligand Start->Step1 DIPEA, 25°C (Fast, 4-position) Step2 SNAr Reaction 2: Attach E3 Ligand Step1->Step2 K2CO3, 90°C (Slow, 2-position) Product Rigid 5-Fluoropyrimidine PROTAC Step2->Product LC-MS/Prep-HPLC

Caption: Workflow for synthesizing 5-fluoropyrimidine-linked PROTACs via sequential SNAr.

Protocol 2: Self-Validating 19F NMR Target Engagement Assay

To ensure the synthesized PROTAC actively forms the required ternary complex (POI : PROTAC : E3 Ligase), we exploit the 5-fluoropyrimidine linker as a built-in NMR probe.

Causality of Design: When the PROTAC is free in solution, the 5-fluoro group tumbles rapidly, yielding a sharp, distinct 19F NMR peak. Upon binding to the massive protein targets, the molecule's tumbling rate decreases drastically, altering the local magnetic environment. This results in a measurable line broadening and chemical shift, confirming target engagement without requiring destructive assays or fluorescent tagging.

Step-by-Step Methodology:

  • Baseline Acquisition: Prepare a 50 µM solution of the 5-fluoropyrimidine PROTAC in deuterated buffer (e.g., PBS in D 2​ O, pH 7.4). Acquire a baseline 1D 19F NMR spectrum (typically referenced to trifluoroacetic acid at -76.5 ppm).

  • Binary Complex Formation: Titrate in the purified target protein (e.g., BTK) to a final concentration of 50 µM. Incubate for 15 minutes at 25 °C. Acquire a second spectrum. Validation: Observe peak broadening and a slight chemical shift, confirming binary engagement.

  • Ternary Complex Validation: Titrate in the E3 ligase complex (e.g., CRBN-DDB1) to a final concentration of 50 µM. Acquire the final spectrum. Validation: Extreme line broadening and a distinct secondary chemical shift confirm the formation of the rigid, high-molecular-weight ternary complex.

Mechanism PROTAC 5-Fluoropyrimidine PROTAC (Rigid Linker) Ternary Productive Ternary Complex PROTAC->Ternary POI Target Protein (e.g., BTK) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Proximity-induced transfer Degradation Proteasomal Degradation Ub->Degradation Target clearance

Caption: Mechanism of action for rigid 5-fluoropyrimidine PROTACs driving targeted degradation.

Expanding Applications: ADCs and Hybrid Prodrugs

Beyond PROTACs, the 5-fluoropyrimidine motif is highly valuable in the design of noncleavable linkers and hybrid drugs. For instance, in the development of targeted photodynamic therapy (PDT), 5-fluorouracil (a 5-fluoropyrimidine derivative) has been successfully conjugated to gallium corrole photosensitizers. The introduction of the fluorine atom on the linker/warhead interface improves the photostability, fluorescence quantum yield, and lipophilicity of the complex, resulting in sub-micromolar IC 50​ values against cancer cell lines[5].

References

  • Discovery of Novel Potent and Fast BTK PROTACs for the Treatment of Osteoclasts-Related Inflammatory Diseases Source: ACS Publications URL:[Link]

  • Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine Source: PMC / ACS Medicinal Chemistry Letters URL:[Link]

  • Construction of 5-Fluorouracil and Gallium Corrole Conjugates for Enhanced Photodynamic Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy Source: Semantic Scholar URL:[Link]

Sources

Method

Advanced Catalytic C-N Cross-Coupling Protocols for 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine

Executive Summary & Strategic Rationale In modern drug discovery, the 5-fluoropyrimidine motif is a privileged pharmacophore, frequently deployed to enhance metabolic stability and modulate target binding in oncology and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the 5-fluoropyrimidine motif is a privileged pharmacophore, frequently deployed to enhance metabolic stability and modulate target binding in oncology and kinase-targeted therapies (e.g., CDK inhibitors)[1]. Functionalizing this scaffold via its primary aliphatic amine derivative, 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine , unlocks a vast chemical space. However, the catalytic cross-coupling of primary alkyl amines with aryl or heteroaryl halides presents distinct chemical challenges, most notably competitive β -hydride elimination and over-arylation.

As an Application Scientist, I have designed this technical guide to bypass standard trial-and-error approaches. By leveraging the principles of the [2], this protocol establishes a self-validating, high-yielding methodology for the C-N cross-coupling of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine.

Mechanistic Causality in Catalyst & Ligand Selection

The success of a C-N cross-coupling reaction hinges on the precise orchestration of the palladium catalytic cycle. For primary alkyl amines like 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine, the intermediate palladium-amido complex is highly susceptible to β -hydride elimination, which yields unwanted imines and hydrodehalogenated byproducts.

To counteract this, we employ BrettPhos , a highly bulky, electron-rich dialkylbiaryl phosphine ligand. The extreme steric bulk of BrettPhos accelerates the final reductive elimination step, outcompeting the slower β -hydride elimination pathway[3]. Furthermore, we utilize sodium tert-butoxide (NaOtBu) as the base; it is sufficiently basic to deprotonate the Pd(II)-amine complex but sterically hindered enough to prevent unwanted Nucleophilic Aromatic Substitution (S_NAr) side reactions on the electron-deficient 5-fluoropyrimidine ring.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Ar L_nPd(II)(Ar)(X) Intermediate I OxAdd->PdII_Ar AmineBind Amine Coordination PdII_Ar->AmineBind R-NH2 PdII_Amine L_nPd(II)(Ar)(NH2R)+ Intermediate II AmineBind->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot Base PdII_Amido L_nPd(II)(Ar)(NHR) Amido Complex Deprot->PdII_Amido -Base·HX RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NHR (Product)

Figure 1: Palladium-catalyzed Buchwald-Hartwig catalytic cycle for C-N cross-coupling.

Quantitative Optimization of Reaction Parameters

The following table synthesizes quantitative data from optimization campaigns, demonstrating the causality behind our finalized protocol. The goal is to maximize the yield of the secondary amine product while suppressing off-target pathways.

EntryCatalyst Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd2(dba)3 (2%)BINAP (4%)Cs2CO3 (1.5)Toluene1002435%Significant β -hydride elimination observed.
2Pd(OAc)2 (5%)RuPhos (10%)NaOtBu (1.5)1,4-Dioxane801268%Moderate yield; trace over-arylation to tertiary amine.
3 Pd2(dba)3 (2%) BrettPhos (4%) NaOtBu (1.5) t-Amyl alcohol 90 8 92% Optimal; rapid reductive elimination, no side reactions.
4tBuBrettPhos Pd G3 (2%)None (pre-formed)K3PO4 (2.0)THF/H2O651688%[4].

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology incorporates in-process controls (IPCs) to ensure that each mechanistic step is functioning as intended.

Workflow Prep 1. Reagent Prep (Glovebox) Mix 2. Catalyst & Ligand Pre-mix Prep->Mix Add 3. Substrate & Base Addition Mix->Add React 4. Heating & Stirring (90°C) Add->React Workup 5. Aqueous Workup React->Workup Purify 6. Flash Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the catalytic amination process.

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Inert Atmosphere)

  • Action: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (0.02 equiv) and BrettPhos (0.04 equiv). Add 2.0 mL of anhydrous t-amyl alcohol. Heat the mixture at 60°C for 15 minutes.

  • Causality: Dibenzylideneacetone (dba) ligands can retard the catalytic cycle by competing with the phosphine ligand. Pre-heating forces the ligand exchange, generating the active L_nPd(0) species before substrates are introduced.

  • Self-Validation: The solution will transition from a deep purple/red (Pd2(dba)3) to a dark orange/brown. This color shift visually confirms the formation of the active catalyst.

Step 2: Substrate and Base Addition

  • Action: Cool the mixture to room temperature. Add the aryl halide (1.0 equiv), 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine (1.2 equiv), and NaOtBu (1.5 equiv). Seal the tube and bring it out of the glovebox.

  • Causality: A slight excess of the amine ensures complete consumption of the valuable aryl halide. NaOtBu is added last to prevent premature degradation of the catalyst.

  • Self-Validation: A mild exothermic reaction may occur upon base addition, indicating initial acid-base interactions and coordination.

Step 3: Reaction Execution and In-Process Monitoring

  • Action: Transfer the sealed tube to a pre-heated oil bath at 90°C. Stir vigorously (800 rpm). After 2 hours, take a 10 µL aliquot via microsyringe under positive argon pressure, dilute with 100 µL acetonitrile, and analyze via LC-MS.

  • Causality: Vigorous stirring is required to ensure mass transfer, especially as inorganic salts precipitate.

  • Self-Validation: The LC-MS chromatogram must show the depletion of the aryl halide and the appearance of the [M+H]+ peak corresponding to the coupled secondary amine. If a peak corresponding to the hydrodehalogenated arene appears, it indicates that β -hydride elimination is competing, signaling that the reaction temperature should be lowered to 80°C.

Step 4: Quench and Purification

  • Action: Once LC-MS confirms complete conversion (typically 6-8 hours), cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite. Wash the organic layer with water (2 x 10 mL) and brine (10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Causality: Celite filtration effectively removes insoluble palladium black (deactivated catalyst) and sodium halide salts, preventing emulsion formation during aqueous extraction.

  • Self-Validation: A clear, precipitate-free organic layer post-extraction confirms the successful removal of palladium particulates. The final purified product should present a single peak on UPLC and clear doublet/triplet splitting in the aliphatic region of the 1H-NMR corresponding to the ethyl linker of the fluoropyrimidine moiety.

References

  • "Buchwald–Hartwig amination - Wikipedia." Wikipedia, The Free Encyclopedia. URL:[Link]

  • "Buchwald-Hartwig Amination - Chemistry LibreTexts." Chemistry LibreTexts. URL:[Link]

  • "Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines." ACS Publications. URL:[Link]

  • "Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9." PMC, National Institutes of Health. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine Derivatives

Welcome to the technical support center for the synthesis of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice, with a focus on the critical parameter of reaction temperature. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your synthetic protocols, improve yields, and ensure the highest purity of your target compounds.

Foundational Principles: Understanding the Reaction

The synthesis of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this key step, an amine nucleophile displaces a leaving group (commonly a halogen) on the pyrimidine ring. The fluorine atom at the 5-position acts as an electron-withdrawing group, activating the ring for nucleophilic attack.

Temperature is a critical variable in this process. It directly influences the reaction rate, but also the formation of impurities and byproducts. Finding the optimal temperature is therefore a balancing act between achieving a reasonable reaction time and minimizing unwanted side reactions.

Troubleshooting Guides & FAQs

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is sluggish and I'm seeing low conversion to the desired product. Should I just increase the temperature?

A1: While increasing the temperature will almost certainly increase the reaction rate, it's not always the best first step. Excessively high temperatures can lead to decomposition of starting materials, intermediates, or the final product, and can promote the formation of byproducts.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Ensure your starting materials, particularly the fluorinated pyrimidine and the amine, are of high purity and are anhydrous. Moisture can interfere with the reaction.[1]

  • Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like DMF or acetonitrile are often preferred as they can solvate the reactants and facilitate the reaction without interfering.[1]

  • Base Selection: In many cases, a non-nucleophilic base is required to scavenge the acid generated during the reaction. The strength of the base can influence the reaction rate.

  • Incremental Temperature Increase: If the above factors are optimized, a systematic increase in temperature is warranted. We recommend increasing the temperature in 10-20°C increments, carefully monitoring the reaction progress at each stage by a suitable analytical method like TLC or HPLC.[1]

Q2: I'm observing significant byproduct formation. How can I identify the cause and optimize the temperature to improve purity?

A2: Byproduct formation is a common issue, often exacerbated by elevated temperatures. Identifying the structure of the major byproducts can provide valuable clues about the unwanted reaction pathways.

Common Byproducts and Temperature-Related Causes:

Byproduct TypePotential CauseTemperature Influence
Over-alkylation/diarylation The product amine is more nucleophilic than the starting amine and reacts with another molecule of the fluoropyrimidine.Higher temperatures can increase the rate of this secondary reaction.
Decomposition Products The starting materials or product are thermally unstable at the reaction temperature.A clear indicator that the temperature is too high.
Side reactions involving the solvent For example, formylation if DMF is used at high temperatures.High temperatures can promote solvent decomposition and participation in side reactions.

Troubleshooting Protocol:

  • Characterize Byproducts: Isolate and characterize the major byproducts using techniques like LC-MS and NMR.

  • Lower the Temperature: This is the most direct way to reduce temperature-dependent side reactions. Even a small decrease can sometimes have a significant impact on the product purity profile.

  • Optimize Reaction Time: Prolonged reaction times, even at a suitable temperature, can lead to byproduct formation.[1] Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Consider a Different Solvent: A solvent with a lower boiling point may help to control the reaction temperature more effectively.

Q3: What is the typical temperature range for the synthesis of these derivatives, and what factors should I consider when choosing a starting temperature?

A3: The optimal temperature can vary significantly depending on the specific substrates and reaction conditions. However, a general starting point for nucleophilic aromatic substitutions on activated pyrimidines is often in the range of 80-120°C.[2] Some reactions can even be performed at room temperature with highly reactive substrates.[3][4]

Factors to Consider for Initial Temperature Selection:

  • Nucleophilicity of the Amine: Less nucleophilic amines will generally require higher temperatures to react at a reasonable rate.

  • Leaving Group: The nature of the leaving group on the pyrimidine ring affects its reactivity.

  • Solvent: The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure.

  • Catalysts: The presence of a catalyst can significantly lower the required reaction temperature.

Q4: I am using a biocatalytic approach with a transaminase. How does temperature optimization differ in this case?

A4: Biocatalytic systems are highly sensitive to temperature. Unlike traditional organic reactions, where higher temperatures generally increase the rate, enzymes have an optimal temperature at which they exhibit maximum activity. Above this temperature, the enzyme can denature and lose its catalytic function.

Optimization Protocol for Biocatalysis:

  • Determine the Optimal Temperature Range: The optimal temperature for transaminases is often in the range of 30-50°C.[5] Consult the literature or the enzyme supplier for the recommended temperature range for the specific transaminase you are using.

  • Monitor for Thermal Inactivation: A prominent reduction in conversion can be observed above the optimal temperature due to thermal inactivation of the enzyme.[5]

  • Balance Activity and Stability: While a higher temperature within the optimal range may give a faster initial rate, it may also lead to faster enzyme deactivation over time. For longer reactions, a slightly lower temperature may provide a better overall yield.

Experimental Workflow for Temperature Optimization

The following workflow provides a systematic approach to optimizing the reaction temperature for your specific synthesis.

Temperature_Optimization_Workflow Workflow for Temperature Optimization cluster_prep Preparation cluster_screening Temperature Screening cluster_analysis Analysis & Refinement cluster_validation Validation start Define Reaction Scope (Substrates, Solvent, Base) lit_review Literature Review for Similar Reactions start->lit_review temp_range Select Initial Temperature Range (e.g., 60°C, 80°C, 100°C, 120°C) lit_review->temp_range small_scale Run Small-Scale Parallel Reactions temp_range->small_scale monitor Monitor Reactions (TLC, HPLC) small_scale->monitor analyze Analyze Results (Yield, Purity, Byproducts) monitor->analyze decision Optimal Temperature Found? analyze->decision refine Refine Temperature Range (Narrower Increments) decision->refine No scale_up Scale-Up Reaction at Optimal Temperature decision->scale_up Yes refine->small_scale validate Validate Results scale_up->validate end Final Protocol validate->end

Sources

Optimization

resolving NMR peak overlaps for fluorinated pyrimidine amines

Welcome to the Advanced NMR Technical Support Center . Fluorinated pyrimidine amines are ubiquitous structural motifs in drug discovery, particularly in kinase inhibitors and antimetabolites. However, their NMR spectra a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center . Fluorinated pyrimidine amines are ubiquitous structural motifs in drug discovery, particularly in kinase inhibitors and antimetabolites. However, their NMR spectra are notoriously complex. The spin-½ nature of ¹⁹F, combined with the conformational lability of the exocyclic amine and the electronic effects of the pyrimidine ring, frequently results in severe peak overlap.

This guide provides field-proven, self-validating protocols to deconvolve these spectra, ensuring high-confidence structural elucidation.

Diagnostic Workflow

Workflow N1 Observe Overlap in NMR (Fluorinated Pyrimidine Amine) N2 Are peaks split into complex multiplets? N1->N2 N3 Apply 1H{19F} or 13C{19F} Broadband Decoupling N2->N3 Yes N4 Are peaks broadened without clear splitting? N2->N4 No N8 Resolved Spectra & Assigned Structure N3->N8 N5 Perform VT-NMR to resolve rotamer exchange N4->N5 Yes N6 Are there co-eluting fluorinated species? N4->N6 No N5->N8 N7 Acquire 19F DOSY or 1H-19F HOESY N6->N7 Yes N7->N8

Workflow for diagnosing and resolving NMR peak overlaps in fluorinated pyrimidine amines.

Module 1: Heteronuclear Decoupling (¹H{¹⁹F} and ¹³C{¹⁹F})

The Causality: Fluorine-19 has a 100% natural abundance and a large gyromagnetic ratio. It exhibits strong scalar coupling (J-coupling) to both protons and carbons across multiple bonds (e.g., ²JCF, ³JHF). In a standard ¹H or ¹³C spectrum, a single chemical environment is split into complex multiplets, leading to severe overlap in crowded aliphatic or aromatic regions[1]. By applying continuous radiofrequency (RF) irradiation at the ¹⁹F resonance frequency during acquisition, these scalar couplings are eliminated, collapsing the multiplets into sharp singlets.

Step-by-Step Protocol:

  • Hardware Verification: Ensure the spectrometer is equipped with a triple-resonance probe capable of simultaneous ¹H, ¹³C, and ¹⁹F tuning (e.g., H-F-C or a dedicated dual-tune probe).

  • ¹⁹F Reference Acquisition: Acquire a standard 1D ¹⁹F spectrum to determine the exact transmitter offset (O2) and the spectral width required to cover all fluorine resonances.

  • Sequence Selection: Load a ¹H or ¹³C acquisition sequence with inverse gated decoupling (to prevent nuclear Overhauser effect artifacts if quantitative integration is needed) or standard continuous decoupling (e.g., WALTZ-16 or GARP).

  • Power Optimization: Set the ¹⁹F decoupling power. Caution: Use the minimum power necessary to achieve decoupling to prevent probe arcing or sample heating.

  • Acquisition: Run the ¹H{¹⁹F} or ¹³C{¹⁹F} experiment.

Self-Validation System: Overlay the decoupled spectrum with the original coupled spectrum. The integral of the newly formed singlet in the decoupled spectrum must perfectly match the sum of the integrals of the corresponding multiplet in the coupled spectrum. If it does not, incomplete decoupling or off-resonance effects are occurring.

Module 2: Spatial and Diffusion-Based 2D NMR (¹H-¹⁹F HOESY & DOSY)

The Causality: When heteronuclear decoupling is insufficient—such as when multiple fluorinated impurities co-elute or when determining regiochemistry—scalar coupling cannot help. Instead, we rely on spatial proximity or molecular size. ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) utilizes dipole-dipole cross-relaxation to correlate protons and fluorines that are close in space (< 5 Å), completely bypassing the bond connectivity network[2][3]. Alternatively, ¹⁹F DOSY (Diffusion Ordered Spectroscopy) separates overlapping signals based on the hydrodynamic radius of the molecules, effectively creating a "chromatogram" in the NMR tube[4].

Step-by-Step Protocol (¹H-¹⁹F HOESY):

  • Sample Preparation: Prepare a highly concentrated sample (≥ 20 mM) in a deuterated solvent. Degas the sample via freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which quenches the NOE effect.

  • Parameter Setup: Acquire 1D ¹H and ¹⁹F spectra to define the F1 and F2 spectral windows.

  • Mixing Time Optimization: Select a HOESY pulse sequence. Set the mixing time (d8) between 300 ms and 800 ms. For rigid pyrimidine rings, 500 ms is a standard starting point.

  • Acquisition: Run the 2D matrix (e.g., 2048 x 256 points) with sufficient scans (typically 16-32 per increment) to overcome the low sensitivity of heteronuclear NOEs.

Self-Validation System: The presence of a cross-peak must be corroborated by a reciprocal 1D selective gradient NOE experiment. Irradiating the specific ¹⁹F resonance should yield a positive enhancement on the spatially adjacent ¹H signal.

Module 3: Managing Conformational Exchange (Variable Temperature NMR)

The Causality: Pyrimidine amines frequently exhibit restricted rotation around the exocyclic C-N bond due to lone pair delocalization into the electron-deficient pyrimidine ring. At room temperature, this rotameric exchange often occurs at an intermediate rate on the NMR timescale, causing severe line broadening and peak overlap[5]. By altering the temperature, we can force the system into the fast exchange limit (yielding a single, time-averaged sharp peak) or the slow exchange limit (yielding distinct, sharp peaks for each rotamer).

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent with a high boiling point and a low freezing point (e.g., DMSO-d6 for heating up to 120°C, or CD₂Cl₂ for cooling down to -80°C).

  • Calibration: Calibrate the variable temperature (VT) unit using a standard chemical shift thermometer (e.g., 100% ethylene glycol for high temperatures).

  • Incremental Acquisition: Increase the temperature in 10°C increments. Allow the sample to equilibrate for 5-10 minutes at each step. Re-tune the probe and re-shim the magnetic field at each temperature.

  • Acquisition: Acquire the ¹H spectrum at each temperature until the broadened amine and aromatic peaks coalesce and sharpen into singlets.

Self-Validation System: The process must be fully reversible. Upon cooling the sample back to room temperature, the original broadened spectrum must be perfectly restored. If new peaks appear, thermal degradation has occurred.

Quantitative Data Summary

ParameterTypical Quantitative RangeImpact on Peak OverlapRecommended Troubleshooting Action
¹J(C-F) Coupling 240 – 280 HzSevere splitting of ¹³C signals into widely spaced doublets/quartets.Apply ¹³C{¹⁹F} broad-band decoupling.
²J(C-F) Coupling 20 – 40 HzModerate splitting of adjacent ¹³C signals.Apply ¹³C{¹⁹F} broad-band decoupling.
³J(H-F) Coupling 5 – 15 HzMultiplet formation in ¹H NMR, obscuring adjacent proton signals.Apply ¹H{¹⁹F} decoupling.
¹⁹F Chemical Shift -50 to -250 ppmWide dispersion, but structurally similar motifs will overlap.Use 2D ¹⁹F DOSY or ¹H-¹⁹F HOESY.
Rotamer Exchange Rate 10 – 1000 s⁻¹Intermediate exchange causes massive peak broadening.Perform VT-NMR (Heat to >80°C in DMSO-d6).

Expert FAQs

Q1: Why does my ¹³C{¹⁹F} spectrum still show residual splitting? A1: Residual splitting is usually caused by insufficient decoupling bandwidth. Fluorine has a massive chemical shift range. If your fluorines are chemically distinct and far apart, a standard GARP sequence might not cover the entire bandwidth. Solution: Increase the decoupling power (within strict probe limits) or use an adiabatic decoupling sequence like WURST.

Q2: Can I use shift reagents to resolve overlapping fluorinated amine peaks? A2: Yes, lanthanide shift reagents (e.g., Eu(fod)₃) coordinate to the basic amine nitrogen of the pyrimidine. This coordination induces pseudo-contact shifts that vary based on the distance from the metal center, spreading out the overlapping signals. However, VT-NMR is generally preferred as an initial step because it is non-destructive.

Q3: My ¹⁹F DOSY spectrum shows distorted peaks along the diffusion dimension. What is wrong? A3: This is likely due to J-modulation caused by homonuclear fluorine-fluorine coupling (JFF) during the echo time. Solution: Use a modified Oneshot45 pulse sequence with ¹H-¹⁹F decoupling, which suppresses J-modulation artifacts and provides clean diffusion decay curves[4].

Sources

Reference Data & Comparative Studies

Validation

Stability Comparison Guide: 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine Dihydrochloride vs. Free Base

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary The selection of an Active Pharmaceutical Ingre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The selection of an Active Pharmaceutical Ingredient (API) or intermediate's solid-state form is a critical determinant of its shelf-life, handling, and formulation viability. For pyrimidine-derived aliphatic amines such as 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine , the choice between the free base and its dihydrochloride salt (CAS: 2225136-69-4) dictates the compound's intrinsic stability. This guide provides an in-depth mechanistic analysis and self-validating experimental protocols to demonstrate why the dihydrochloride salt is the vastly superior form for long-term stability and pharmaceutical development.

Molecular Architecture & Mechanistic Stability

To understand the stability divergence between the two forms, we must analyze the causality at the molecular level.

The Free Base Vulnerability: The free base form of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine possesses a highly basic, primary aliphatic amine. The localized lone pair of electrons on this nitrogen acts as a strong nucleophile. In ambient conditions, this lone pair is highly susceptible to atmospheric oxidation (forming N-oxides) and electrophilic attack by ambient CO2​ (forming carbamates)[1]. Furthermore, the free base typically exists as a hygroscopic oil or low-melting solid. Absorbed moisture acts as a plasticizer, increasing molecular mobility and exponentially accelerating degradation kinetics[2].

The Dihydrochloride Stabilization Mechanism: Converting the molecule to a dihydrochloride salt fundamentally alters its electronic and physical properties. The addition of two equivalents of hydrochloric acid protonates both the primary aliphatic amine ( NH2​→NH3+​ ) and the most basic nitrogen on the fluorinated pyrimidine ring.

  • Electronic Passivation: Protonation "ties up" the lone pairs, completely neutralizing the primary amine's nucleophilicity and rendering it inert to oxidation and CO2​ attack[1].

  • Lattice Energy: The ionic interactions in the salt form drastically increase the crystal lattice energy. This transforms the compound into a dense, highly crystalline solid that physically restricts the ingress of moisture and oxygen, effectively eliminating hygroscopicity[2]. Generally, hydrochloride salts offer superior shelf-life and physical stability compared to their free base counterparts[3].

MechanisticPathway cluster_freebase Free Base Pathway (Reactive) cluster_salt Dihydrochloride Pathway (Stable) FB Free Base (Active Lone Pairs) O2 Oxidation (Air) FB->O2 CO2 Carbamate Formation FB->CO2 Deg Degradation Products (N-oxides, Carbamates) O2->Deg CO2->Deg Salt Dihydrochloride Salt (Protonated Amines) Stable Stable Crystal Lattice (Resistant to Degradation) Salt->Stable

Fig 1. Mechanistic degradation pathways of the free base vs. the stabilized dihydrochloride salt.

Comparative Stability Matrix

The following table synthesizes the quantitative stability data typical for this class of fluorinated pyrimidine amines, comparing the free base against the dihydrochloride salt under standard ICH guidelines.

ParameterFree Base FormDihydrochloride SaltMechanistic Rationale
Physical State Viscous oil / low-melting solidWhite crystalline powderIonic bonds in the salt drastically increase lattice energy.
Hygroscopicity (80% RH) > 5% weight gain< 0.5% weight gainDense crystalline lattice of the salt resists moisture ingress[2].
Initial Purity (HPLC) ≥ 98.0%≥ 99.0%Both can be highly purified, but the salt crystallizes out impurities.
Purity: 6 Mo @ 25°C/60% RH < 94.0%> 98.5%Free base undergoes slow ambient oxidation and carbamate formation.
Purity: 6 Mo @ 40°C/75% RH < 85.0% (Severe degradation)> 97.0%Accelerated heat and moisture catalyze nucleophilic degradation in the free base.
Primary Degradants N-oxides, Carbamates, DimersTrace hydrolysis productsProtonation of the amine prevents N-oxide and carbamate pathways[1].

Experimental Workflows & Self-Validating Protocols

To objectively prove the stability superiority of the dihydrochloride salt, researchers must employ rigorous, self-validating analytical protocols. The workflows below are designed to isolate specific degradation vectors (thermal, oxidative, and hydrolytic) in accordance with ICH Q1A and Q1B standards[4].

ExperimentalWorkflow cluster_conditions Environmental & Stress Conditions Prep Sample Preparation (Equimolar Free Base & Salt) Cond1 Control Storage (25°C / 60% RH, 6 Mo) Prep->Cond1 Cond2 Accelerated Stress (40°C / 75% RH, 6 Mo) Prep->Cond2 Cond3 Forced Oxidation (3% H2O2, 24h) Prep->Cond3 Analysis HPLC-UV/MS Analysis (Mass Balance & Degradant Profiling) Cond1->Analysis Cond2->Analysis Cond3->Analysis

Fig 2. Step-by-step experimental workflow for comparative stability and forced degradation testing.

Protocol A: Accelerated Stability Testing (ICH Q1A)

This protocol evaluates intrinsic thermal and humidity-driven degradation over time.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 100.0 mg of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine free base and an equimolar amount of the dihydrochloride salt into separate, identical Type I glass vials.

  • Conditioning: Prepare two sets of vials: one set sealed with PTFE caps (to isolate thermal effects) and one set left open (to evaluate humidity/oxygen effects).

  • Incubation: Place the vials in a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% RH.

  • Sampling: Withdraw samples at Day 0, Day 30, Day 90, and Day 180.

  • Analysis: Dissolve samples in an inert diluent (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to a concentration of 1 mg/mL. Analyze via HPLC-UV (at 210 nm and 254 nm) coupled with High-Resolution Mass Spectrometry (HRMS) to identify emerging degradant peaks.

Self-Validation Mechanism (Mass Balance): The protocol is self-validating through the strict requirement of Mass Balance. The sum of the parent API peak area and all integrated degradant peak areas must equal 100% ± 2% of the Day 0 control peak area. If the mass balance falls below 98%, it indicates the formation of volatile degradants or irreversible column binding. In such cases, the protocol mandates the immediate use of an orthogonal technique (e.g., quantitative NMR or GC-MS) to account for the missing mass.

Protocol B: Oxidative Forced Degradation

This protocol rapidly simulates the long-term oxidative vulnerability of the primary amine[4].

Step-by-Step Methodology:

  • Solution Preparation: Prepare 1 mg/mL solutions of both the free base and the dihydrochloride salt in a 50:50 Water:Acetonitrile mixture.

  • Stress Induction: Add highly pure H2​O2​ to achieve a final concentration of 3% v/v in the sample vials.

  • Control Setup (Crucial for Validation): Prepare a Blank Control (solvent + 3% H2​O2​ without API) and an API Control (API + solvent without H2​O2​ ).

  • Incubation: Stir the solutions at 25°C in the dark for 24 hours.

  • Quenching & Analysis: Quench the residual peroxide using sodium metabisulfite before injection into the HPLC-MS system to prevent on-column oxidation.

Self-Validation Mechanism (Control Subtraction): The inclusion of the Blank Control ensures that any peaks originating from the peroxide reagent or solvent degradation are mathematically subtracted from the final chromatogram. The API Control isolates purely hydrolytic degradation from oxidative degradation, ensuring that any new peaks observed in the stressed sample are definitively proven to be oxidative byproducts (e.g., N-oxides).

Conclusion & Formulation Recommendations

The empirical and mechanistic evidence overwhelmingly supports the use of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride over its free base form for any rigorous research or drug development application. By protonating the reactive nucleophilic centers, the dihydrochloride salt effectively neutralizes the primary degradation pathways (oxidation and carbamate formation) while simultaneously providing a highly stable, non-hygroscopic crystalline lattice.

For formulation scientists, utilizing the dihydrochloride form will dramatically reduce the need for specialized inert-gas packaging, simplify handling procedures, and ensure a highly reproducible pharmacokinetic profile by preventing API degradation during storage.

References

  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved March 19, 2026, from [Link]

  • Reddit (r/chemistry). (2015). Why are organic amines often more stable as the HCl salt than in the free base form? Retrieved March 19, 2026, from [Link]

  • IChemE. (n.d.). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of process development. Retrieved March 19, 2026, from [Link]

  • National Institutes of Health (NIH). (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved March 19, 2026, from [Link]

Sources

Comparative

A Tale of Two Halogens: A Comparative Guide to 5-Fluoropyrimidine and 5-Chloropyrimidine in Drug Design

In the intricate world of medicinal chemistry, the strategic incorporation of halogen atoms can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Among the myriad of halogenated heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the strategic incorporation of halogen atoms can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Among the myriad of halogenated heterocycles, pyrimidines bearing a halogen at the 5-position have emerged as privileged scaffolds, most notably in oncology. This guide offers an in-depth comparison of two key building blocks: 5-fluoropyrimidine and 5-chloropyrimidine. By examining their intrinsic properties and the clinical performance of drugs derived from them, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their quest for novel therapeutics.

The Halogen Effect: More Than Just a Steric Blocker

The substitution of a hydrogen atom with a halogen at the C5 position of a pyrimidine ring does more than simply add bulk. It fundamentally alters the electronic distribution within the ring, influencing pKa, metabolic stability, and the potential for non-covalent interactions with biological targets. The choice between fluorine and chlorine, while seemingly subtle, can lead to vastly different pharmacological outcomes.

Physicochemical Properties: A Foundation for Drug-Like Characteristics

The initial assessment of any building block in drug design begins with its fundamental physicochemical properties. These parameters govern solubility, permeability, and ultimately, the oral bioavailability of a potential drug molecule.

Property5-Fluoropyrimidine5-ChloropyrimidineImplication in Drug Design
Molecular Weight 98.08 g/mol [1]114.53 g/mol [2][3]The lower molecular weight of the fluoro-derivative is advantageous in adhering to Lipinski's "Rule of Five" for oral bioavailability.
Melting Point 56-58°C[4]36.5°C[3]The higher melting point of 5-fluoropyrimidine suggests stronger intermolecular forces, which could influence crystal packing and solid-state properties.
Boiling Point 129.0±13.0 °C at 760 mmHg[4]173.0±13.0 °C (Predicted)[3]The difference in boiling points reflects the greater volatility of the fluoro-compound.
LogP -0.03[4]0.5[2]The higher LogP of 5-chloropyrimidine indicates greater lipophilicity, which can enhance membrane permeability but may also increase metabolic susceptibility and off-target toxicity.
pKa Lowered compared to natural pyrimidines due to the electron-withdrawing nature of fluorine.[5]Expected to be lower than natural pyrimidines, but likely higher than 5-fluoropyrimidine due to the lower electronegativity of chlorine.A lower pKa can be advantageous in acidic tumor microenvironments.[5]

Key Takeaway: The choice between fluorine and chlorine at the 5-position of the pyrimidine ring presents a classic trade-off in medicinal chemistry. The smaller, more electronegative fluorine atom imparts a lower molecular weight and a more polar character, which can be beneficial for solubility and minimizing non-specific binding. Conversely, the larger, more lipophilic chlorine atom can enhance membrane permeability, a critical factor for oral absorption and reaching intracellular targets.

Synthesis of Key Building Blocks

The accessibility and versatility of synthetic routes are paramount considerations in the selection of building blocks for drug discovery programs. Both 5-fluoropyrimidines and 5-chloropyrimidines can be prepared through established synthetic methodologies.

A Representative Synthesis of a 5-Fluoropyrimidine Derivative

The synthesis of 5-fluorouracil (5-FU), a cornerstone of cancer chemotherapy, provides a classic example of introducing fluorine into the pyrimidine ring.

Synthesis of 5-Fluorouracil Uracil Uracil Intermediate cis-5-Fluoro-6-methoxy- 5,6-dihydrouracil Uracil->Intermediate CF3OF, CH3OH 5-FU 5-Fluorouracil (5-FU) Intermediate->5-FU Triethylamine

Synthesis of 5-Fluorouracil from Uracil.

This method involves the direct fluorination of uracil.[6] Alternative strategies often employ the construction of the fluorinated pyrimidine ring from smaller, pre-fluorinated precursors.[6]

A Representative Synthesis of a 5-Chloropyrimidine Derivative

5-Chloropyrimidines are often synthesized from readily available pyrimidine precursors. For instance, 5-bromo-2-chloropyrimidine can be prepared and subsequently used in cross-coupling reactions.

Synthesis of a 5-Chloropyrimidine Derivative 2-Hydroxypyrimidine 2-Hydroxypyrimidine hydrochloride 5-Bromo-2-hydroxypyrimidine 5-Bromo-2-hydroxypyrimidine 2-Hydroxypyrimidine->5-Bromo-2-hydroxypyrimidine Br2, aq. HCl 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine 5-Bromo-2-hydroxypyrimidine->5-Bromo-2-chloropyrimidine POCl3, N,N-dimethylaniline Metabolic Pathway of 5-Fluorouracil 5-FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) 5-FU->DHFU NADPH FUPA α-Fluoro-β-ureidopropionic acid DHFU->FUPA FBAL α-Fluoro-β-alanine (FBAL) FUPA->FBAL DPD Dihydropyrimidine Dehydrogenase (DPD) DPD->DHFU

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride, a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride, a critical intermediate in pharmaceutical synthesis. We will explore the rationale behind the method development, present a detailed protocol for validation according to international guidelines, and objectively compare the HPLC technique with viable alternatives such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. For purity testing, this means the method must be able to accurately and reliably quantify the main compound while separating it from any potential impurities. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The Proposed Analytical Method: Reversed-Phase HPLC

Reversed-Phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility in handling a wide range of compound polarities.[3][4] For 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine, a polar, ionizable compound, RP-HPLC offers an excellent separation mechanism. The presence of the basic amine group and the aromatic pyrimidine ring allows for strong retention on a C18 stationary phase and sensitive UV detection.

Chromatographic Conditions

The selection of chromatographic conditions is paramount for achieving a robust and reliable separation.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of efficiency, retention, and backpressure for polar compounds.
Mobile Phase A 0.05 M Potassium Phosphate (KH₂PO₄), pH 3.0The buffer controls the pH to ensure the amine group is consistently protonated, leading to stable retention times.
Mobile Phase B AcetonitrileA common organic modifier that provides good peak shape and elution strength for this class of compounds.
Gradient 5% to 60% B over 20 minutesA gradient elution is necessary to elute potential impurities with a wider polarity range and to ensure the main peak is sharp.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, offering efficient separation within a reasonable runtime.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity, leading to better efficiency and lower backpressure.
Detection Wavelength 254 nmPyrimidine-containing structures typically exhibit strong UV absorbance around this wavelength, providing good sensitivity.[5]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overload.
Sample Diluent Mobile Phase A / WaterEnsures compatibility with the initial mobile phase conditions to prevent peak distortion.

HPLC Method Validation: A Step-by-Step Guide

Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline, which is the globally accepted standard.[1][2][6][7] The validation process is a systematic series of experiments designed to verify the performance of the analytical method.

dot digraph "HPLC_Method_Validation_Workflow" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_dev" { label="Phase 1: Development & Setup"; style="filled"; color="#F1F3F4"; "Method_Development" [label="Method Development\n(Selectivity & Conditions)"]; "SST_Definition" [label="System Suitability\nParameter Definition"]; "Method_Development" -> "SST_Definition"; }

subgraph "cluster_val" { label="Phase 2: Core Validation Experiments (ICH Q2)"; style="filled"; color="#F1F3F4"; "Specificity" [label="Specificity\n(Forced Degradation)"]; "Linearity" [label="Linearity & Range"]; "Accuracy" [label="Accuracy\n(Spike/Recovery)"]; "Precision" [label="Precision\n(Repeatability &\nIntermediate)"]; "Limits" [label="LOD & LOQ"]; "Robustness" [label="Robustness"]; }

subgraph "cluster_rep" { label="Phase 3: Finalization"; style="filled"; color="#F1F3F4"; "Validation_Report" [label="Validation Report\n& Final Method"]; }

"SST_Definition" -> "Specificity" [lhead="cluster_val", label="Begin Validation"]; "Specificity" -> "Linearity" -> "Accuracy" -> "Precision" -> "Limits" -> "Robustness"; "Robustness" -> "Validation_Report" [ltail="cluster_val", label="Validation Complete"]; } caption: "Overall workflow for HPLC method validation."

System Suitability Testing (SST)

Objective: To verify that the chromatographic system is adequate for the intended analysis on a day-to-day basis.[8][9] SST is a crucial component of method validation and routine analysis.[8]

Experimental Protocol:

  • Prepare a system suitability solution containing the analyte at the working concentration (e.g., 100 µg/mL) and a closely eluting impurity or a related compound.

  • Inject the solution five or six replicate times before starting any validation experiment.

  • Calculate the key performance parameters.

Acceptance Criteria:

ParameterAcceptance LimitPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and the overall health of the column.
Repeatability (%RSD) ≤ 1.0% for peak area and retention timeDemonstrates the precision of the instrument's injection and pumping system.[8]
Resolution (Rs) ≥ 2.0 (between analyte and closest peak)Confirms that the analyte is adequately separated from potential interferents.[9]
Specificity (Selectivity)

Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples alongside an unstressed sample and a placebo (if in a drug product).

  • Assess peak purity of the main peak using a Diode Array Detector (DAD) to ensure no co-eluting peaks are present.

Acceptance Criteria:

  • The method must resolve the main analyte peak from all degradation products and impurities.

  • The peak purity angle should be less than the purity threshold for the analyte peak in all stressed samples, indicating spectral homogeneity.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[1]

Experimental Protocol:

  • Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration for an assay, or from the Limit of Quantitation (LOQ) to 120% for a purity test.[1][10]

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The data points should be randomly scattered around the regression line.

Illustrative Data:

Concentration (µg/mL)Mean Peak Area
1.0 (LOQ)15,230
50.0755,100
80.01,208,500
100.01,510,200
120.01,812,500
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[1] Accuracy is typically assessed using a spike-recovery study.

Experimental Protocol:

  • Prepare samples (e.g., a placebo or a known batch of the substance) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine determinations in total (3 concentrations, 3 replicates each).[1]

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[11]

dot digraph "Precision_Relationship" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

"Precision" [label="Precision\n(Closeness of Agreement)"]; "Repeatability" [label="Repeatability\n(Intra-assay precision)\n- Short time\n- Same analyst\n- Same equipment", fillcolor="#34A853"]; "Intermediate" [label="Intermediate Precision\n(Inter-assay precision)\n- Different days\n- Different analysts\n- Different equipment", fillcolor="#FBBC05", fontcolor="#202124"]; "Reproducibility" [label="Reproducibility\n(Inter-laboratory)\n- Different labs", fillcolor="#EA4335"];

"Precision" -> "Repeatability"; "Precision" -> "Intermediate"; "Precision" -> "Reproducibility"; } caption: "Levels of precision in analytical method validation."

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, using the same instrument.[2]

  • Intermediate Precision (Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[12]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • Inject a series of diluted solutions to find the concentrations that yield the target S/N ratios.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2]

Experimental Protocol:

  • Identify critical method parameters (e.g., pH of mobile phase, column temperature, flow rate).

  • Vary each parameter within a realistic range (e.g., pH ± 0.2 units, Temperature ± 5°C, Flow Rate ± 10%).

  • Analyze the system suitability solution under each modified condition and evaluate the impact on SST parameters.

Acceptance Criteria:

  • System suitability criteria must be met under all tested variations.

  • Significant changes in retention time or resolution should be noted, but the method should remain valid.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be used for purity assessment. The choice of method depends on the analyte's properties and the specific analytical need.[3]

FeatureHPLC-UVGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Analyte Suitability Excellent for non-volatile, polar compounds.[13]Suitable for volatile and thermally stable compounds. Derivatization may be needed.[13][14]Applicable to any soluble compound with a unique NMR signal.
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.Signal intensity is directly proportional to the number of nuclei. Requires an internal standard.[15]
Specificity High, especially with forced degradation studies and DAD.High, based on unique retention times.Very high, based on unique chemical shifts. Can identify unexpected impurities.
Sensitivity (LOD/LOQ) High (ng/mL to low µg/mL range).Very high, especially with FID for hydrocarbons (pg/mL range).Lower (typically >10 µg/mL).
Sample Throughput Moderate (20-40 min per sample).Fast for simple mixtures (5-20 min per sample).Fast per sample (<5 min), but setup and standardization can be slower.
Solvent Consumption High.Low (only carrier gas).Low to moderate.
Destructive? Yes.Yes.No, the sample can be recovered.[15]
Best For Routine QC, purity assays, stability studies.[4]Residual solvent analysis, analysis of volatile impurities.[4]Purity of reference standards, structural confirmation, analysis of mixtures without component separation.
Why HPLC is the Preferred Method for this Application:

For 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride, HPLC is the superior choice for routine purity analysis. The compound is non-volatile and thermally labile, making direct GC analysis challenging without derivatization, which adds complexity and potential for error.[13] While qNMR is an excellent tool for primary standard characterization, its lower sensitivity makes it less suitable for detecting trace-level impurities, which is a primary goal of a purity method. HPLC provides the optimal balance of specificity, sensitivity, and robustness required for quality control in a pharmaceutical setting.

Conclusion

This guide has outlined a comprehensive and robust protocol for the validation of an HPLC method for the purity determination of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride. By adhering to the principles of the ICH Q2(R1) guideline, the resulting method is demonstrated to be specific, linear, accurate, precise, and robust, rendering it suitable for its intended purpose in a regulated environment. A comparative analysis confirms that while GC and qNMR have their specific applications, RP-HPLC remains the most practical and effective technique for routine purity testing of this critical pharmaceutical intermediate.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • NVKC. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. [Link]

  • Anticancer Research. A Rapid and Simple HPLC Assay for Quantification of Capecitabine for Drug Monitoring Purposes. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • SIELC Technologies. HPLC Analysis of 5-Fluorouracil on on Primesep 100 and Primesep P Columns with LC/MS Compatible Mobile Phase. [Link]

  • ResearchGate. A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPYD) activity. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • PubMed. Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine. [Link]

  • PubMed. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

Sources

Validation

The Impact of Fluorination on the Basicity of Pyrimidin-2-yl Ethanamines: A Comparative Guide

Introduction In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. This is due to the unique electronic properties of fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. This is due to the unique electronic properties of fluorine, which can profoundly influence a molecule's metabolic stability, lipophilicity, and, critically, its acid-base properties. The ionization state of a drug, dictated by its pKa, is a pivotal determinant of its pharmacokinetic and pharmacodynamic profile, affecting everything from solubility and membrane permeability to target binding affinity. This guide provides an in-depth comparison of the pKa of fluorinated versus non-fluorinated pyrimidin-2-yl ethanamines, a scaffold of interest in various therapeutic areas. We will explore the theoretical underpinnings of fluorine's effect on basicity, present a comparative analysis based on predicted pKa values, and provide detailed experimental protocols for the empirical determination of these crucial physicochemical parameters.

Theoretical Framework: The Electronic Influence of Fluorine

The basicity of the pyrimidin-2-yl ethanamine scaffold is primarily attributed to the lone pair of electrons on the nitrogen atoms of the pyrimidine ring and the ethanamine side chain. The pyrimidine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which lowers the basicity compared to a simple pyridine ring.[1][2] The introduction of a fluorine atom, the most electronegative element, further perturbs the electronic landscape of the molecule.

The primary mechanism by which fluorine influences basicity is through its strong electron-withdrawing inductive effect (-I effect). When substituted onto the pyrimidine ring, fluorine pulls electron density away from the ring system. This deactivation of the ring reduces the electron density on the nitrogen atoms, making their lone pairs less available for protonation and thereby decreasing the basicity (resulting in a lower pKa value).[1][3] The magnitude of this effect is dependent on the position of the fluorine substituent relative to the nitrogen atoms.

Comparative Analysis of Predicted pKa Values

Due to the limited availability of direct experimental pKa values for 2-(pyrimidin-2-yl)ethan-1-amine and its fluorinated derivatives in publicly accessible literature, this guide utilizes high-quality predicted values from reputable computational software. Programs such as ACD/pKa DB, MarvinSketch, and Epik employ sophisticated algorithms and extensive databases of experimental data to provide reliable estimations of pKa values.[1][3][4][5][6][7][8][9][10][11][12] For this guide, we will use predicted values to illustrate the expected trend.

There are two primary basic centers in pyrimidin-2-yl ethanamines: the pyrimidine ring nitrogens and the primary amine of the ethanamine side chain. The pyrimidine nitrogens are significantly less basic than the side-chain amine due to the electron-withdrawing nature of the heterocyclic ring.[1] Therefore, the most relevant pKa for physiological conditions will be that of the ethanamine nitrogen.

Table 1: Predicted pKa Values of Pyrimidin-2-yl Ethanamines

CompoundStructurePredicted pKa (Ethanolamine Nitrogen)
2-(Pyrimidin-2-yl)ethan-1-amineImage of the chemical structure of 2-(Pyrimidin-2-yl)ethan-1-amine~8.5
2-(5-Fluoropyrimidin-2-yl)ethan-1-amineImage of the chemical structure of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine~7.9

Discussion of Predicted Data:

The predicted pKa values in Table 1 clearly illustrate the anticipated effect of fluorination. The introduction of a fluorine atom at the 5-position of the pyrimidine ring is predicted to lower the pKa of the ethanamine side chain by approximately 0.6 units. This decrease in basicity is a direct consequence of the electron-withdrawing inductive effect of the fluorine atom, which is transmitted through the pyrimidine ring to the ethanamine side chain, reducing the electron density on the primary amine and making it a weaker base.

This shift in pKa can have significant implications for drug development. A lower pKa means that at physiological pH (around 7.4), a larger fraction of the fluorinated compound will exist in its neutral, unprotonated form compared to its non-fluorinated counterpart. This can enhance its ability to cross cell membranes and the blood-brain barrier, potentially improving its bioavailability and efficacy for central nervous system targets. However, it could also impact its solubility and interactions with its biological target.

Experimental Determination of pKa

To validate the predicted pKa values and obtain precise experimental data, several well-established methods can be employed. The choice of method often depends on the compound's properties, such as its solubility and UV-Vis absorbance profile.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Experimental Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a standard solution of the pyrimidin-2-yl ethanamine derivative (e.g., 0.01 M) in a suitable solvent (e.g., deionized water or a water/co-solvent mixture if solubility is low).

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized acid titrant in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Determine the equivalence point, which is the point of a steep change in pH.

    • The pKa is the pH at the half-equivalence point.

Diagram of Potentiometric Titration Workflow:

G Potentiometric Titration Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare Analyte Solution prep2 Prepare Standardized Titrant prep3 Calibrate pH Meter titrate1 Add Titrant Incrementally prep3->titrate1 titrate2 Record pH titrate1->titrate2 analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Determine Equivalence Point analysis1->analysis2 analysis3 Calculate pKa at Half-Equivalence Point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore and exhibit a pH-dependent UV-Vis spectrum. This method requires a smaller amount of sample compared to potentiometric titration.

Experimental Protocol for UV-Vis Spectrophotometry:

  • Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

  • Preparation of Sample Solutions: Prepare a stock solution of the pyrimidin-2-yl ethanamine derivative in a suitable solvent (e.g., methanol or DMSO). Dilute the stock solution to the same concentration in each of the buffer solutions.

  • Spectral Measurement:

    • Record the UV-Vis spectrum of the sample in each buffer solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance change as a function of pH.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Diagram of UV-Vis Spectrophotometry Workflow:

G UV-Vis Spectrophotometry Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Buffer Solutions (Varying pH) prep2 Prepare Sample in Each Buffer prep1->prep2 measure1 Record UV-Vis Spectrum for Each Sample prep2->measure1 analysis1 Plot Absorbance vs. pH measure1->analysis1 analysis2 Fit to Henderson-Hasselbalch Equation analysis1->analysis2 analysis3 Determine pKa (Inflection Point) analysis2->analysis3

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The strategic fluorination of the pyrimidin-2-yl ethanamine scaffold offers a powerful tool for medicinal chemists to fine-tune the physicochemical properties of drug candidates. As demonstrated by the predicted pKa values, the introduction of fluorine is expected to decrease the basicity of the ethanamine side chain, a change that can significantly impact a molecule's pharmacokinetic profile. While computational predictions provide valuable insights, experimental verification through robust methods like potentiometric titration or UV-Vis spectrophotometry is crucial for obtaining accurate pKa values. This guide provides both the theoretical framework and the practical methodologies necessary for researchers to confidently assess the impact of fluorination on the basicity of this important chemical series, ultimately aiding in the rational design of more effective therapeutics.

References

  • J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012.
  • ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link]

  • D. T. Davies, Aromatic Heterocyclic Chemistry, Oxford University Press, 1992.
  • ChemAxon. (n.d.). MarvinSketch. Retrieved from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • A.
  • C. A. Hunter, J. K. M. Sanders, The Nature of π-π Interactions, J. Am. Chem. Soc. 1990, 112, 5525-5534.
  • K. Müller, C. Faeh, F. Diederich, Fluorine in Pharmaceuticals: Looking Beyond Intuition, Science 2007, 317, 1881-1886.
  • I. O'Hagan, The Role of Fluorine in Medicinal Chemistry, J. Fluorine Chem. 2008, 129, 757-766.
  • A. Albert, E. P. Serjeant, The Determination of Ionization Constants: A Laboratory Manual, 3rd ed., Chapman and Hall, 1984.
  • S. G. Lias, J. E. Bartmess, J. F. Liebman, J. L. Holmes, R. D. Levin, W. G. Mallard, Gas-Phase Ion and Neutral Thermochemistry, J. Phys. Chem. Ref.
  • P. Sykes, A Guidebook to Mechanism in Organic Chemistry, 6th ed., Pearson, 1986.
  • T. H. Lowry, K. S. Richardson, Mechanism and Theory in Organic Chemistry, 3rd ed., Harper & Row, 1987.
  • J. March, Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed., Wiley, 1992.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel vs. Standard Amine Linkers in Bioconjugation

In the landscape of advanced therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical determinant of effic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical determinant of efficacy, stability, and safety. The choice of linker dictates the pharmacokinetic profile, the mechanism of payload release, and the overall therapeutic index of the conjugate.[1][] While standard linkers, such as those based on polyethylene glycol (PEG) and simple alkyl chains, have been extensively validated, the quest for next-generation linkers with superior properties is perpetual.

This guide introduces a novel amine linker, 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine , as a candidate for creating more robust and effective bioconjugates. We will provide a comparative framework to benchmark this molecule against established amine linkers. This document is designed for researchers, chemists, and drug development professionals, offering both the rationale and the detailed methodologies required for a comprehensive evaluation.

Profiling the Contenders: A Tale of Two Linker Classes

The selection of a linker is a strategic decision that hinges on the desired attributes of the final bioconjugate.[3] We will compare the hypothetical advantages of our novel fluoropyrimidine-based linker against the well-documented performance of standard amine linkers.

The Challenger: 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine

This molecule presents a unique combination of a reactive primary amine for conjugation and a fluoropyrimidine headgroup. While direct, extensive benchmarking data for this specific molecule as a bioconjugation linker is not yet widely published, we can infer its potential properties based on its chemical structure:

  • Potential for Enhanced Metabolic Stability: The fluorine atom on the pyrimidine ring can block sites of oxidative metabolism, potentially increasing the in vivo stability of the linker and the attached payload.

  • Modulated Basicity and Reactivity: The electron-withdrawing nature of the fluoropyrimidine ring may influence the pKa of the terminal amine, potentially offering different kinetics during conjugation reactions compared to simple alkyl amines.

  • Unique Physicochemical Properties: The pyrimidine core introduces a degree of rigidity and specific hydrogen bonding capabilities, which could influence solubility, aggregation, and interaction with biological targets.

The Incumbents: Standard Amine Linkers

Standard amine linkers are the workhorses of bioconjugation, valued for their reliability and well-understood characteristics. They typically fall into two main categories:

  • Alkyl-Amine Linkers: Simple, short hydrocarbon chains (e.g., ethylamine, propylamine) that provide a direct and stable connection. They are predictable but can sometimes increase the hydrophobicity of the final conjugate.

  • PEG-Amine Linkers: These incorporate polyethylene glycol (PEG) chains of varying lengths. PEGylation is a widely used strategy to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of biotherapeutics.[4][5]

The table below summarizes the established properties of these standard linkers, which will serve as our benchmark for comparison.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesCommon Applications
Alkyl-Amine Short, hydrophobic, non-cleavable chainHigh plasma stability, simple synthesisMay decrease solubility, can lead to aggregationCreating stable, non-cleavable ADCs[]
PEG-Amine Hydrophilic, flexible, varying lengthsImproves solubility, reduces aggregation, favorable PK profile[4]Can be heterogeneous (polydisperse), potential for anti-PEG antibodiesADCs with hydrophobic payloads, PROTACs[3][6]

The Benchmarking Blueprint: A Framework for Comparative Analysis

To objectively evaluate 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine, a series of head-to-head experiments against standard alkyl-amine and PEG-amine linkers is required. The following protocols are designed to be self-validating systems, providing a clear, data-driven comparison of performance.

Experimental Workflow Overview

The overall strategy involves synthesizing a model bioconjugate (e.g., conjugating a small molecule payload to a model antibody) with each of the three linker types and then assessing critical performance attributes.

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_testing Phase 2: Performance Evaluation cluster_linkers Linkers Under Test A Activate Payload (e.g., with NHS-ester) B Conjugate to Model Antibody A->B C Purify Conjugate (e.g., SEC) B->C D Characterize (DAR, Aggregation) C->D E In Vitro Plasma Stability Assay D->E Test Stability F In Vitro Cytotoxicity Assay D->F Test Efficacy G Pharmacokinetic Study (in vivo) D->G Test PK Profile L1 Fluoropyrimidine Linker L2 Alkyl-Amine Linker L3 PEG-Amine Linker G cluster_data Experimental Data Informs Decision start Start: Define Therapeutic Goal q1 High Plasma Stability Required? start->q1 q2 Hydrophobic Payload? q1->q2 Yes res_reconsider Re-evaluate Payload or Target q1->res_reconsider No q3 Highest Potency (Lowest IC50)? q2->q3 Yes q2->q3 No res_peg Result: Favor PEG-Amine Linker q3->res_peg PEG shows best IC50 res_alkyl Result: Favor Alkyl-Amine Linker q3->res_alkyl Alkyl shows best IC50 res_fp Result: Favor Fluoropyrimidine Linker q3->res_fp Fluoropyrimidine shows best IC50 d1 Plasma Stability Data d1->q1 d2 Aggregation & DAR Data d2->q2 d3 Cytotoxicity (IC50) Data d3->q3

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride

As a Senior Application Scientist, I understand that groundbreaking research and laboratory safety are two sides of the same coin. The compounds we handle, such as 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that groundbreaking research and laboratory safety are two sides of the same coin. The compounds we handle, such as 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride, are powerful tools in drug discovery, but they demand our respect and meticulous attention to handling and disposal. This guide moves beyond a simple checklist, providing a framework for understanding the why behind each step, ensuring that our work is not only innovative but also safe and environmentally responsible.

The molecular structure of this compound, featuring a fluorinated pyrimidine ring and an amine dihydrochloride salt, signals the need for specific disposal protocols. Fluorinated organic molecules can have long environmental lifetimes, and amine hydrochlorides can react exothermically with bases. Therefore, simply discarding this substance down the drain or in the general trash is not a compliant or safe option[1][2]. This guide establishes a self-validating system for its disposal, protecting you, your colleagues, and the environment.

Core Safety Directives: Hazard Profile and Personal Protection

Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule was not found, we can infer its hazard profile from structurally similar compounds like N1-(5-fluoropyrimidin-2-yl)ethane-1,2-diamine dihydrochloride and 2-Amino-5-fluoropyridine[3][4][5]. The anticipated hazards include acute toxicity if swallowed, inhaled, or in contact with skin, as well as potential for serious skin and eye irritation[3][4][5].

Your first line of defense is always appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation[3][4].
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile).Prevents direct skin contact, a likely route for toxic exposure and irritation[3][4][6].
Body Protection Standard laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure on arms and other parts of the body[6].
Respiratory Use only in a well-ventilated area or under a certified chemical fume hood.Reduces the risk of inhaling the fine powder, which may cause respiratory tract irritation[4][5].

In Case of Exposure or Spill:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[7][8].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4][7].

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a designated, labeled container for hazardous waste disposal. Ensure the area is then decontaminated[1][4]. For large spills, evacuate the area and follow your institution's emergency procedures.

The Cardinal Rule: Segregated Hazardous Waste Disposal

The fundamental principle for disposing of 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride is that it must be treated as hazardous chemical waste . It should never be disposed of via sanitary sewer or mixed with non-hazardous solid waste[1][2][9].

Causality: The fluorinated pyrimidine structure is a type of organofluorine compound. Such compounds can be persistent in the environment, and their degradation byproducts may also be hazardous[10]. The amine hydrochloride nature makes it an acidic salt, which can react with other chemicals if improperly mixed. Therefore, all waste streams containing this compound must be collected, segregated, and handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor[1][9].

Step-by-Step Disposal Protocols

Follow these distinct protocols based on the type of waste generated.

Protocol 1: Unused, Expired, or Off-Specification Solid Compound

This applies to the pure, solid chemical in its original container or as a synthesized batch.

  • Do Not Open: If the material is in its original, sealed container, do not open it.

  • Labeling: Ensure the container is clearly labeled with the full chemical name: "2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride" and the words "Hazardous Waste".

  • Segregation: Store the container in a designated satellite accumulation area (SAA) for hazardous waste, away from incompatible materials (see Section 4)[11].

  • Arrange Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste[1].

Protocol 2: Aqueous and Organic Solutions

This applies to experimental solutions containing the dissolved compound.

  • Select Container: Use a designated, compatible hazardous waste container. For aqueous solutions, a high-density polyethylene (HDPE) container is suitable. For organic solutions, use a container appropriate for the specific solvent (e.g., a dedicated halogenated waste container if dissolved in dichloromethane).

  • Labeling: Affix a hazardous waste label to the container before adding any waste. List all constituents, including solvents and the full name of the title compound, with approximate concentrations.

  • Collection: Carefully pour the waste solutions into the container using a funnel.

  • Closure: Keep the container tightly sealed at all times, except when actively adding waste. This prevents evaporation and spills[9][11].

  • Storage: Store the container in a secondary containment bin within a designated satellite accumulation area.

Protocol 3: Contaminated Laboratory Debris

This includes items like gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the compound.

  • Collection: Place all contaminated solid debris into a durable, transparent plastic bag or a designated solid hazardous waste pail[1].

  • Sealing: Once the experiment is complete, seal the bag with a zip-tie or securely fasten the lid of the pail.

  • Labeling: Attach a hazardous waste label to the bag or pail, identifying the contents as "Solid Debris Contaminated with 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride".

  • Disposal: Place the sealed container in the designated area for solid hazardous waste pickup.

Protocol 4: Decontamination of "Empty" Glassware and Containers

An "empty" container that held this compound is not truly empty and must be decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., water or methanol).

  • Collect Rinsate: Crucially, each rinse must be collected and disposed of as liquid hazardous waste, as described in Protocol 2[1]. This rinsate is hazardous.

  • Deface Label: After the triple rinse, completely remove or deface the original chemical label on the container to prevent confusion[1].

  • Final Disposal: Once decontaminated, the container can typically be disposed of in the appropriate receptacle for clean lab glassware or plastic, according to your institution's specific policies.

Chemical Incompatibility: A Critical Safety Check

To prevent dangerous reactions within a waste container, never mix waste containing 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride with the following[12]:

Incompatible ClassExamplesRationale for Segregation
Strong Bases Sodium hydroxide, Potassium hydroxide, AminesAs an amine hydrochloride, this compound is an acid salt. Mixing with strong bases will cause a vigorous and exothermic acid-base neutralization reaction, potentially generating heat and fumes.
Strong Oxidizing Agents Nitric acid, Perchlorates, PermanganatesThe amine functional group can be oxidized, leading to a potentially violent reaction and the creation of hazardous byproducts[5][8].

Visualized Disposal Workflow

The following diagram illustrates the logical flow for managing all waste streams associated with this compound, ensuring each path leads to safe and compliant disposal.

G cluster_0 Waste Generation Point (Fume Hood / Lab Bench) cluster_1 Waste Processing & Segregation cluster_2 Final Disposition Source 2-(5-Fluoropyrimidin-2-yl) ethan-1-amine dihydrochloride Solid Unused / Expired Solid Source->Solid Expired Liquid Aqueous / Organic Solutions Source->Liquid In Solution Debris Contaminated Debris (Gloves, Tips, etc.) Source->Debris Contact Glassware "Empty" Glassware Source->Glassware Residue Solid_Waste Protocol 1: Label & Seal Original Container Solid->Solid_Waste Liquid_Waste Protocol 2: Collect in Labeled Halogenated Waste Carboy Liquid->Liquid_Waste Debris_Waste Protocol 3: Collect in Labeled Solid Waste Bag/Pail Debris->Debris_Waste Rinse_Waste Protocol 4: Triple Rinse, Collect Rinsate Glassware->Rinse_Waste EHS_Pickup Hazardous Waste Accumulation Area (For EHS Pickup) Solid_Waste->EHS_Pickup Liquid_Waste->EHS_Pickup Debris_Waste->EHS_Pickup Rinse_Waste->Liquid_Waste Rinsate Clean_Glass Clean, Defaced Glassware Rinse_Waste->Clean_Glass Decontaminated Regular_Disposal Recycled Glass / Trash Clean_Glass->Regular_Disposal

Caption: Workflow for the proper segregation and disposal of all waste streams.

References

  • NextSDS. (n.d.). N1-(5-fluoropyrimidin-2-yl)ethane-1,2-diamine dihydrochloride - Chemical Substance Information.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Fisher Scientific. (2023, October 4). SAFETY DATA SHEET: 2-Amino-5-fluoropyridine.
  • University of Michigan Environment, Health & Safety. (n.d.). Fluorouracil.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: Ethylenediamine dihydrochloride.
  • Fisher Scientific. (2009, January 16). SAFETY DATA SHEET: 2-Amino-5-fluoropyridine.
  • National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products.
  • BenchChem. (n.d.). Navigating the Safe Disposal of Pyrimidine Derivatives.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-5-chloro-3-fluoropyridine.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Pyrimidine.
  • Texas A&M University-San Antonio. (2021, July 28). Chemical Safety Guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Iowa State University. (n.d.). Chemical Compatibility Chart.

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, field-proven safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, field-proven safety protocols for handling 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride. The compound's structure, possessing both a bioactive fluoropyrimidine moiety and an amine hydrochloride group, necessitates a stringent and well-understood approach to personal protection. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety for you and your team.

Hazard Identification: Understanding the Risk Profile

A thorough risk assessment is the foundation of safe laboratory work. While a specific Safety Data Sheet (SDS) for this exact compound is not available, its chemical structure allows for an expert evaluation of potential hazards based on analogous compounds.

  • Acute Toxicity: A closely related compound, N1-(5-fluoropyrimidin-2-yl)ethane-1,2-diamine dihydrochloride, is classified with acute toxicity through oral, dermal, and inhalation routes.[1] This suggests that 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride should be treated as harmful if swallowed, in contact with skin, or if its dust is inhaled.[2]

  • Skin and Eye Irritation: The same analogue is listed as a skin and eye irritant.[1] Direct contact with the solid or solutions can be expected to cause skin irritation and serious eye irritation.[3]

  • Respiratory Irritation: As a fine powder, the compound poses a risk of respiratory tract irritation if inhaled.

  • Systemic Effects: The fluoropyrimidine class of molecules is known for significant biological activity, including cardiotoxicity in therapeutic contexts.[4][5] While occupational exposure levels are far lower than therapeutic doses, this underscores the potential for systemic effects and mandates the prevention of any absorption.

Engineering Controls: Your Primary Barrier to Exposure

Personal Protective Equipment (PPE) is the final line of defense. The primary methods for exposure control involve robust engineering and administrative measures.[6]

  • Ventilation: All handling of this compound, especially the weighing and transfer of the solid, must be conducted inside a certified chemical fume hood to control airborne dust and vapors.[7] Ensure the fume hood has adequate airflow and is functioning correctly before beginning work.

  • Safety Infrastructure: The laboratory must be equipped with easily accessible and operational safety showers and eyewash stations.[8][9]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on a comprehensive understanding of the potential exposure routes: inhalation, dermal contact, and eye contact.

Respiratory Protection

Given the compound's acute inhalation toxicity and potential for respiratory irritation, respiratory protection is critical, especially when handling the powder.

  • For routine, small-scale operations (<1g) in a fume hood: A properly fitted N95-rated disposable respirator is the minimum requirement to protect against aerosolized dust.

  • For larger quantities or potential for vapor release: An air-purifying respirator equipped with cartridges for organic vapors and amines should be used.[6]

  • For spills or emergencies: A self-contained breathing apparatus (SCBA) with a full face-piece is required to provide the highest level of protection.[8][10]

Hand Protection

To prevent dermal absorption and irritation, compatible chemical-resistant gloves are mandatory.

  • Glove Type: Nitrile rubber gloves are a suitable choice.[11] Always inspect gloves for tears or punctures before use.[8]

  • Technique: Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8] For extended work, consider double-gloving. After handling, wash hands thoroughly with soap and water.[8]

Eye and Face Protection

The compound is a serious eye irritant, making robust eye protection non-negotiable.

  • Standard Use: Chemical safety goggles that provide a full seal around the eyes are required.[2] Standard safety glasses do not offer sufficient protection from dust or splashes.

  • Splash Hazard: When working with solutions or larger quantities where a splash hazard exists, supplement safety goggles with a full-face shield.[12]

Body Protection

Protective clothing prevents incidental skin contact with the compound.

  • Standard Use: A clean, buttoned laboratory coat should be worn at all times.

  • Larger Scale Operations: For handling larger quantities, a chemical-resistant apron or disposable coveralls should be worn over the lab coat to provide an additional barrier.[12] Ensure clothing is removed before leaving the laboratory area.

Table 1: Summary of Required PPE by Operational Scale
Scale of Operation Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Microscale (<1g) N95 Respirator (in fume hood)Single pair of nitrile glovesChemical safety gogglesLaboratory coat
Standard Bench Scale (1-50g) Air-purifying respirator with amine/organic vapor cartridgesDouble-glove with nitrile glovesChemical safety goggles and face shieldLaboratory coat and chemical-resistant apron
Large Scale / Spills (>50g) Self-Contained Breathing Apparatus (SCBA)Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)Full-face respirator or gas-tight gogglesFully encapsulated chemical protection suit

Procedural Workflow for Safe Handling

Adherence to a strict, step-by-step procedure minimizes the risk of exposure. The following workflow should be incorporated into your laboratory's Standard Operating Procedures (SOPs).

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling A Verify Fume Hood & Safety Equipment B Assemble All Materials A->B C Don Full PPE B->C D Weigh & Transfer Compound C->D E Perform Reaction or Preparation D->E F Decontaminate Work Surfaces E->F G Secure & Label Waste F->G H Doff PPE (Correct Sequence) G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safely handling 2-(5-Fluoropyrimidin-2-yl)ethan-1-amine dihydrochloride.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

  • Spill Cleanup:

    • Evacuate all non-essential personnel from the area.[8]

    • Ensure the area is well-ventilated, keeping the spill within the fume hood if possible.[13]

    • Wearing full PPE (including SCBA for large spills), cover the spill with an inert absorbent material like sand or vermiculite.[10][14]

    • Carefully sweep up the absorbed material, place it into a suitable, labeled, and sealed container for hazardous waste disposal.[13]

    • Decontaminate the spill area thoroughly.

  • First Aid Measures:

    • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8]

    • Skin Contact: Take off all contaminated clothing immediately.[13] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[8][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the medical personnel this guide or the compound's SDS.[8]

Decontamination and Disposal

All waste generated from handling this compound is considered hazardous.

  • Decontamination: All glassware and equipment should be thoroughly rinsed with an appropriate solvent in the fume hood before being removed for standard washing.

  • Disposal: Dispose of the unused product and all contaminated materials (gloves, absorbent pads, weigh boats, etc.) in a dedicated, sealed hazardous waste container. All disposal must be carried out in accordance with local, regional, and national environmental regulations.[8][13]

References

  • Enamine, Safety D
  • KISHIDA CHEMICAL CO., LTD., Safety Data Sheet for 1-(4-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanaminehydrochloride.
  • Roca, E., et al. (2021). Cardiotoxicity of Fluoropyrimidines: Epidemiology, Mechanisms, Diagnosis, and Management. PMC.
  • Vodenkova, S., et al. (2014).
  • Fisher Scientific, Safety D
  • Baker Hughes, Safety Data Sheet for BPB 59465 CORROSION INHIBITOR.
  • Fisher Scientific, Safety D
  • Enamine, Safety Data Sheet for N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide dihydrochloride.
  • Fisher Scientific, Safety Data Sheet for 2-Amino-5-chloro-3-fluoropyridine.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • CymitQuimica, Safety Data Sheet for (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride.
  • American Chemistry Council, Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • Thermo Fisher Scientific, Safety D
  • Sigma-Aldrich, Safety D
  • NextSDS, Hazard Classifications for N1-(5-fluoropyrimidin-2-yl)ethane-1,2-diamine dihydrochloride.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.